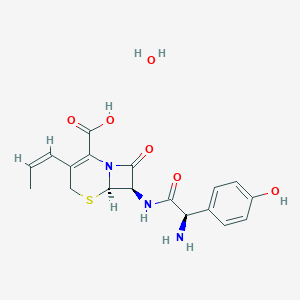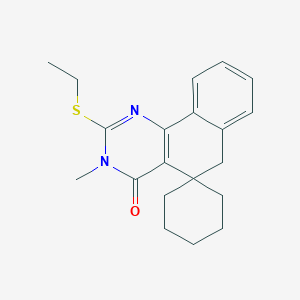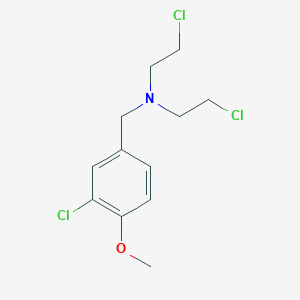
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Antimicrobial Properties : A range of compounds including derivatives of 2-thioxothiazolidin-4-one have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have shown variable and modest activities against strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Antibacterial Agents : Derivatives of 2,3-diaryl-1,3-thiazolidin-4-ones have been synthesized and tested as antibacterial agents. Some of these derivatives exhibited effective antibacterial activity, highlighting the potential utility of thiazolidin-4-one compounds in antimicrobial therapy (Sayyed et al., 2006).
Linked Heterocyclics : New series of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one were synthesized and showed good inhibitory activity against various tested organisms. This research showcases the versatility of thiazolidin-4-one derivatives in antimicrobial studies (Sanjeeva Reddy et al., 2010).
Structural and Therapeutic Diversity
Bioactivities of Thiazolidin-4-ones : The diverse bioactivities of thiazolidin-4-ones, including antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties, are being explored. The structural and therapeutic diversity of these molecules makes them significant for further pharmacological research (Doreswamy et al., 2007).
Molecular Docking and Activity Studies : Detailed characterization, quantum chemical calculations, and molecular docking studies have been conducted on similar bioactive molecules to understand their antimicrobial and anticancer activities. This research highlights the comprehensive approach to evaluating the potential applications of thiazolidin-4-one derivatives (Viji et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDDFITVCXHJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369710 |
Source


|
| Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54397-10-3 |
Source


|
| Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural significance of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one?
A1: This compound belongs to the thiazolidin-4-one class, known for its diverse pharmacological activities [, ]. Its structure features a thiazolidinone ring with a 4-chlorophenyl group at the 2-position and a phenyl group at the 3-position. These substituents are believed to play a role in its potential biological activities.
Q2: How do structural modifications on the 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one scaffold influence its 13C NMR chemical shifts?
A2: Research suggests that 13C NMR chemical shifts, particularly at the C-2, C-4, and C-5 positions of the thiazolidinone ring, can be predicted with reasonable accuracy using an empirical additivity equation based on substituent effects []. This equation considers the individual contributions of substituents on the 2-phenyl and N-(3)-phenyl rings to the overall chemical shift. Studies show a correlation between Hammett σ values and substituent chemical shifts at C-2, indicating an influence of electronic effects on the chemical environment of this carbon atom [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
